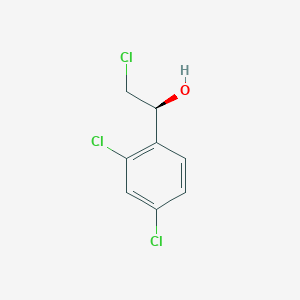

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Übersicht

Beschreibung

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.5 . It is used as a building block in synthetic organic chemistry, such as in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers .

Molecular Structure Analysis

The molecular structure of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol consists of a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a white to light yellow solid with a melting point of 62 °C and a predicted boiling point of 323.3±37.0 °C. It has a predicted density of 1.447±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Biotransformation in Drug Synthesis

- This compound is a crucial intermediate in the production of antifungal agents like Miconazole. An innovative biotransformation method was developed using a bacterial strain, Acinetobacter sp. ZJPH1806, for its highly stereoselective synthesis (Miao et al., 2019).

Enzymatic Synthesis Process

- A novel biopreparation using recombinant Escherichia coli expressing a mutant ketoreductase from Lactobacillus kefiri was developed for synthesizing this compound, optimizing key parameters to improve process productivity (Wei et al., 2019).

Pharmaceutical Intermediate Synthesis

- It serves as a key intermediate for the synthesis of beta-adrenoceptor receptor agonists. An asymmetric reduction process was improved using permeabilized cells of Candida ontarioensis, significantly enhancing the yield and enantiomeric excess (Ni et al., 2012).

Advanced Biocatalysis

- This compound has been used in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. The study optimized a bioreduction process, achieving near 100% conversion with a high enantiomeric excess (Guo et al., 2017).

Submerged Culture Method

- As a key intermediate of L-cloprenaline, a medication for asthma, its production was optimized in a submerged culture of Alternaria alternata, enhancing the substrate conversion and optical purity of the product (Kurbanoğlu et al., 2009).

Lipase-Catalyzed Transesterification

- Kinetic resolution of this compound was achieved through lipase-catalyzed transesterification, offering high enantioselectivity (Wang et al., 2007).

Safety And Hazards

Zukünftige Richtungen

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a building block used in synthetic organic chemistry, particularly in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers . Its future directions could involve further exploration of its potential uses in the synthesis of other organic compounds.

Eigenschaften

IUPAC Name |

(1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEPANNURIQWRM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

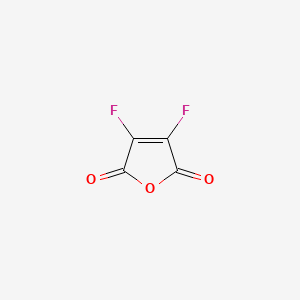

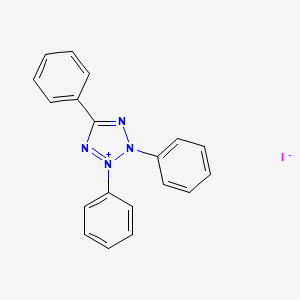

![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)